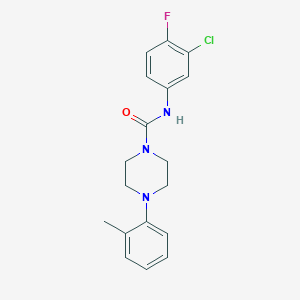
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide, also known as AG490, is a potent inhibitor of Janus kinases (JAKs) and has been extensively studied for its therapeutic potential in various diseases.
作用機序
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide inhibits JAKs, which are intracellular tyrosine kinases that play a crucial role in the JAK/STAT signaling pathway. By inhibiting JAKs, N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide prevents the activation of STATs, which are transcription factors that regulate gene expression. This leads to the inhibition of immune responses and cell proliferation, as well as induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to have various biochemical and physiological effects, including inhibition of cytokine production, induction of apoptosis in cancer cells, and inhibition of tumor growth in animal models. It has also been shown to have anti-inflammatory effects and to reduce the severity of autoimmune disorders in animal models.
実験室実験の利点と制限
One of the advantages of N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide is its specificity for JAKs, which allows for targeted inhibition of the JAK/STAT signaling pathway. However, N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide has poor solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide. Another area of interest is the investigation of the potential of N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide and its off-target effects on other kinases.
合成法
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide can be synthesized by reacting 3-chloro-4-methoxyaniline with 3-methyl-2-benzoxazolinone in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with 2-methoxybenzoyl chloride to give N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of immune responses and cell proliferation. N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
製品名 |
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide |
|---|---|
分子式 |
C16H16ClNO3 |
分子量 |
305.75 g/mol |
IUPAC名 |
N-(3-chloro-4-methoxyphenyl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-5-4-6-12(15(10)21-3)16(19)18-11-7-8-14(20-2)13(17)9-11/h4-9H,1-3H3,(H,18,19) |
InChIキー |
YTNNWKTUXMHNKF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)OC)Cl |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277725.png)
![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)

![N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B277737.png)






![6-[(2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}anilino)carbonyl]-3-cyclohexene-1-carboxylicacid](/img/structure/B277747.png)